molecular formula C13H21NO B13299813 Butyl[(3-ethoxyphenyl)methyl]amine

Butyl[(3-ethoxyphenyl)methyl]amine

Cat. No.: B13299813
M. Wt: 207.31 g/mol
InChI Key: YDLTUCPVBSONEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl[(3-ethoxyphenyl)methyl]amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This particular compound features a butyl group, a 3-ethoxyphenyl group, and a methyl group attached to the nitrogen atom, making it a secondary amine. The presence of the ethoxyphenyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(3-ethoxyphenyl)methyl]amine typically involves the alkylation of 3-ethoxybenzylamine with butyl halides. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction. The reaction can be represented as follows:

3-ethoxybenzylamine+Butyl halideThis compound+Hydrogen halide\text{3-ethoxybenzylamine} + \text{Butyl halide} \rightarrow \text{this compound} + \text{Hydrogen halide} 3-ethoxybenzylamine+Butyl halide→this compound+Hydrogen halide

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and pressures up to 10 atmospheres.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Butyl[(3-ethoxyphenyl)methyl]amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Butyl[(3-ethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. The ethoxyphenyl group enhances its binding affinity to aromatic amino acid residues in proteins, facilitating its biological activity. The pathways involved may include modulation of signal transduction pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

    Butylbenzylamine: Lacks the ethoxy group, resulting in different chemical properties.

    Ethyl[(3-ethoxyphenyl)methyl]amine: Has an ethyl group instead of a butyl group, affecting its reactivity and applications.

    Propyl[(3-ethoxyphenyl)methyl]amine: Contains a propyl group, leading to variations in its chemical behavior.

Uniqueness: Butyl[(3-ethoxyphenyl)methyl]amine is unique due to the presence of the butyl and 3-ethoxyphenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in biological systems, making it valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[(3-ethoxyphenyl)methyl]butan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-5-9-14-11-12-7-6-8-13(10-12)15-4-2/h6-8,10,14H,3-5,9,11H2,1-2H3

InChI Key

YDLTUCPVBSONEI-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=CC=C1)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.